Cas no 690682-01-0 ((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid)

(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a synthetic coumarin derivative with notable applications in organic synthesis and pharmaceutical research. Its structure features a chloro-substituted chromene core and an oxyacetic acid side chain, offering reactivity for further functionalization. The compound is valued for its potential as an intermediate in the development of bioactive molecules, including anticoagulants and antimicrobial agents. Its ethyl and chloro substituents enhance lipophilicity, influencing binding affinity in target interactions. The oxyacetic acid moiety provides a handle for conjugation or salt formation, improving solubility for formulation studies. This compound is typically handled under controlled conditions due to its reactivity, ensuring stability in synthetic workflows.
(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid structure
690682-01-0 structure
Product name:(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid
CAS No:690682-01-0
MF:C13H11ClO5
MW:282.676443338394
MDL:MFCD03713118
CID:868313
PubChem ID:936550

(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
    • (6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YLOXY)-ACETIC ACID
    • [(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
    • [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid(SALTDATA: FREE)
    • CHEMBRDG-BB 7107281
    • OTAVA-BB 1090057
    • LS-09803
    • CS-0296596
    • MFCD03713118
    • HMS2354N07
    • 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
    • 2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)aceticacid
    • NCGC00061963-02
    • SR-01000251396
    • AKOS004938937
    • 690682-01-0
    • CHEMBL1495114
    • AB00388194-09
    • SMR000071585
    • MLS000062575
    • 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid
    • SR-01000251396-1
    • EN300-302362
    • (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid
    • MDL: MFCD03713118
    • Inchi: InChI=1S/C13H11ClO5/c1-2-7-3-13(17)19-10-5-11(18-6-12(15)16)9(14)4-8(7)10/h3-5H,2,6H2,1H3,(H,15,16)
    • InChI Key: LQKYZSYRLWUYET-UHFFFAOYSA-N
    • SMILES: CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O

Computed Properties

  • Exact Mass: 282.03000
  • Monoisotopic Mass: 282.0295011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • PSA: 76.74000
  • LogP: 2.47220

(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Security Information

(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-302362-1.0g
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
690682-01-0 95.0%
1.0g
$928.0 2025-03-19
Chemenu
CM283824-5g
2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
690682-01-0 95%
5g
$73 2024-07-24
Enamine
EN300-302362-1g
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
690682-01-0
1g
$928.0 2023-09-06
Enamine
EN300-302362-5.0g
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
690682-01-0 95.0%
5.0g
$2692.0 2025-03-19
TRC
C369298-100mg
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
690682-01-0
100mg
$ 80.00 2022-04-01
TRC
C369298-50mg
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
690682-01-0
50mg
$ 65.00 2022-04-01
abcr
AB221410-5 g
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid; 95%
690682-01-0
5g
€218.80 2023-06-22
eNovation Chemicals LLC
Y1260025-5g
(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YLOXY)-ACETIC ACID
690682-01-0 95%
5g
$175 2024-06-06
abcr
AB221410-5g
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, 95%; .
690682-01-0 95%
5g
€218.80 2025-02-20
OTAVAchemicals
1090057-100MG
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
690682-01-0 95%
100MG
$100 2023-07-07

Additional information on (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid

Introduction to (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid (CAS No. 690682-01-0)

(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 690682-01-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the chromene class, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a chloro group at the 6-position and an ethyl group at the 4-position, along with the oxyacetic acid moiety, contributes to its unique chemical properties and reactivity.

Thestructure of (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acidimparts a distinct spatial arrangement that influences its interactions with biological targets. The chromene core, characterized by a benzopyranone skeleton, is a common motif in natural products and synthetic drugs. This core structure is flanked by functional groups that enhance its pharmacological profile. Thechlorosubstituent at the 6-position can participate in hydrogen bonding and π-stacking interactions, while theethylgroup at the 4-position introduces steric bulk and modulates electronic properties. Theoxyacetic acidmoiety at the 7-position provides a site for further derivatization and enhances solubility, making it a versatile intermediate in drug development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from chromene derivatives. Thebiological activity of (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acidhas been extensively studied in various preclinical models. Preliminary findings suggest that this compound exhibits promisinganti-inflammatory,antioxidant, and evenanticancerproperties. These activities are attributed to its ability to modulate multiple signaling pathways involved in disease progression.

Theanti-inflammatorypotential of (6-Chloro-4-ethyl-2 oxo -2H-chromen -7 -yl) oxyacetic Acid has been particularly intriguing. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-beta, and IL-six by modulating nuclear factor kappa B (NF-kB) signaling. This mechanism aligns with current therapeutic strategies aimed at reducing inflammation in chronic diseases like rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid has shown significantantioxidantactivity. Oxidative stress is a key factor in many pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The compound's ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation makes it a promising candidate for protecting against oxidative damage.

Theanticancerproperties of (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid have also been explored in several preclinical studies. Research indicates that it can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been shown to inhibit the proliferation of various cancer cell lines by disrupting microtubule formation and inhibiting kinases such as cyclin-dependent kinases (CDKs).

The synthesis of (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of resorcinol derivatives with diethyl oxalate or malonic esters to form the chromene core. Subsequent functionalization steps introduce the chloro and ethyl groups at specific positions on the chromene ring. Finally, the oxyacetic acid moiety is incorporated through hydrolysis or esterification reactions.

Thespectroscopic propertiesof (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These data confirm the structural integrity of the compound and provide insights into its electronic environment. For instance, NMR spectra reveal the chemical environment of hydrogen atoms within different functional groups, while IR spectroscopy identifies characteristic absorption bands corresponding to carbonyl, ether, and aromatic stretches.

The(6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 yl oxyacetic Acid)have been evaluated in animal models to assess its bioavailability and metabolic fate. Studies indicate that it exhibits moderate oral bioavailability and undergoes extensive metabolism in vivo. The primary metabolic pathways involve glucuronidation and oxidation, which are mediated by cytochrome P450 enzymes. Understanding these pharmacokinetic profiles is crucial for optimizing dosing regimens and minimizing potential side effects.

The development of novel drug candidates often involves structural modifications to enhance efficacy while reducing toxicity. In the case of (6-Chloro -4 ethyl _ 2 ox o _ 2 H _ chromen _ 7 yl oxyacetic Acid), researchers have explored various derivatives to improve their pharmacological properties. For example, replacing the chloro group with other electron-withdrawing substituents can alter binding affinity to biological targets. Similarly, modifications to the oxyacetic acid moiety can influence solubility and metabolic stability.

TheMolecular docking studiesof (6-Chloro _ 4 ethyl _ 2 ox o _ 2 H _ chromen _ 7 yl oxyacetic Acid)have provided valuable insights into its mechanism of action at a molecular level. These studies predict how the compound interacts with target proteins such as kinases, transcription factors, and enzymes involved in inflammatory pathways. By understanding these interactions, researchers can design more effective derivatives with improved binding affinity and selectivity.

The future prospects for (6-Chloro _ 4 ethyl _ 2 ox o _ 2 H _ chromen _ 7 yl oxyacetic Acid)in pharmaceutical research are promising. Ongoing studies aim to elucidate its full spectrum of biological activities and explore potential applications in treating complex diseases such as diabetes, neurodegenerative disorders, and autoimmune conditions. Additionally, advances in computational chemistry may facilitate faster discovery of new derivatives with enhanced therapeutic potential.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd